N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]propanamide
Description
N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]propanamide is a structurally complex molecule featuring multiple heterocyclic moieties. Its core includes an imidazo[1,2-a]pyridine scaffold linked to a phenyl group, a pyridazinone ring substituted with a pyrazole, and a propanamide side chain. However, detailed pharmacological data for this compound remain unreported in the provided evidence, necessitating comparisons with structurally related derivatives to infer its properties.
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N7O2/c1-16(30-22(31)11-10-21(27-30)29-14-6-12-24-29)23(32)26-18-8-3-2-7-17(18)19-15-28-13-5-4-9-20(28)25-19/h2-16H,1H3,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADAEKIVYHXNIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C2=CN3C=CC=CC3=N2)N4C(=O)C=CC(=N4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]propanamide is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets involved in various signaling pathways. It has been shown to inhibit Bruton’s tyrosine kinase (Btk) , which plays a crucial role in B-cell receptor signaling and is implicated in autoimmune diseases and cancers. By inhibiting Btk, the compound may modulate immune responses and reduce inflammation, making it a candidate for treating autoimmune disorders such as rheumatoid arthritis .
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds structurally related to the target compound have demonstrated significant inhibitory effects on tumor cell lines. In vitro assays revealed that certain derivatives exhibited submicromolar IC50 values against various cancer cell lines, indicating potent anticancer activity. The mechanism often involves inducing apoptosis and cell cycle arrest at the G2/M phase through pathways such as PI3Kα inhibition .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been investigated. It has been classified among cytokine-suppressive anti-inflammatory drugs (CSAIDs) , which target specific proteins involved in inflammatory processes. Studies indicate that these compounds can significantly reduce TNFα release in stimulated whole blood samples from animal models, showcasing their potential for treating inflammatory conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds. The imidazo[1,2-a]pyridine moiety has been identified as a critical pharmacophore for the desired biological effects. Modifications on this scaffold can lead to enhanced potency and selectivity for specific targets, including kinases involved in cancer progression and inflammation .
Case Studies
- Case Study on Autoimmune Disorders : A study demonstrated that derivatives of imidazo[1,2-a]pyridine effectively reduced symptoms in animal models of rheumatoid arthritis by inhibiting Btk activity. The results indicated a significant decrease in inflammatory markers and joint swelling compared to controls.
- Anticancer Activity Evaluation : In vitro studies assessed the efficacy of related compounds against several cancer cell lines (e.g., HCC827). The most potent derivative showed an IC50 value of 0.09 μM, leading to substantial apoptosis and cell cycle arrest in treated cells .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Target | IC50 (μM) | Biological Activity | Reference |
|---|---|---|---|---|
| 13k | PI3Kα | 0.09 - 0.43 | Anticancer | |
| CBS-3595 | Btk | Not specified | Anti-inflammatory | |
| Compound X | TNFα | Not specified | Anti-inflammatory |
Table 2: SAR Insights for Imidazo Derivatives
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound shares the imidazo[1,2-a]pyridine moiety with diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]-pyridine-5,6-dicarboxylate (2d) (). However, key distinctions include:
- Saturation vs. Aromaticity : Compound 2d contains a partially saturated tetrahydroimidazo[1,2-a]pyridine ring, which may enhance conformational flexibility and solubility compared to the fully aromatic imidazo[1,2-a]pyridine in the target compound.
- Substituents: The target compound features a pyridazinone-pyrazole hybrid and a propanamide group, while 2d includes ester (diethyl dicarboxylate), cyano, and nitro substituents. These differences likely influence electronic properties, bioavailability, and target selectivity.
Physical and Spectroscopic Properties
- Synthesis Yield : The yield for 2d is 55% , suggesting moderate synthetic efficiency under reported conditions.
Data Table: Comparative Analysis
Research Findings and Hypotheses
- Synthetic Challenges : The propanamide linkage in the target compound may require optimized coupling strategies to avoid racemization, unlike the esterification steps used for 2d .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
